

An In-depth Technical Guide to the Basic Properties of 4,5-Diphenylimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,5-Diphenylimidazole

Cat. No.: B189430

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of **4,5-diphenylimidazole**. It includes detailed experimental protocols for its synthesis and characterization, alongside key data presented for ease of reference. This document is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical Properties

4,5-Diphenylimidazole (CAS No: 668-94-0) is a heterocyclic aromatic organic compound characterized by a central imidazole ring substituted with two phenyl groups at positions 4 and 5.^[1] Its structure contributes to notable stability and makes it a valuable precursor in the synthesis of various pharmaceuticals and advanced materials.^[1]

Table 1: Core Physicochemical Data for **4,5-Diphenylimidazole**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ N ₂	[1] [2]
Molar Mass	220.27 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1] [2] [3]
Melting Point	228-233 °C	[1] [2] [3]
Boiling Point	423.4 °C at 760 mmHg	[2]
Density	1.149 g/cm ³	[2] [3]
pKa (Predicted)	12.99 ± 0.10	[2] [3]
Flash Point	223.7 °C	[2]
Vapor Pressure	5.51 x 10 ⁻⁷ mmHg at 25°C	[2]
Refractive Index	1.627	[2]

Table 2: Solubility Profile of **4,5-Diphenylimidazole**

Solvent	Solubility	Source
Water	Insoluble	[2]
Methanol	Soluble	[3]
Ethanol	Soluble	[2]
Benzene	Soluble	[2]
Chloroform	Soluble	[2]
Ether	Soluble	[2]
Dichloromethane	Very low solubility	[4][5]
1-Chlorobutane	Very low solubility	[4][5]
Toluene	Low solubility	[4]
2-Nitrotoluene	Low solubility	[4]

Studies have shown that the solubility of phenylimidazoles in various organic solvents is significantly lower than that of simpler imidazoles like 1H-imidazole or benzimidazoles.[4][5]

Spectroscopic Data

The structural elucidation of **4,5-diphenylimidazole** and its derivatives relies on various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for **4,5-Diphenylimidazole**

Technique	Key Observations	Source
¹ H NMR	Spectra typically recorded in DMSO-d ₆ .	[6][7][8]
¹³ C NMR	Spectra typically recorded in DMSO-d ₆ .	[7][8]
¹⁵ N NMR	Data available.	[8][9]
IR Spectroscopy	Spectra available from KBr wafer or nujol mull techniques.	[8][10]
UV-Vis Spectroscopy	Excitation peak at 287 nm, Emission peak at 373 nm. Absorption bands noted between 190-320 nm.	[11][12]
Mass Spectrometry	GC-MS data is available for analysis.	[8]
Raman Spectroscopy	FT-Raman spectra have been recorded.	[8]

For a derivative, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption peaks in DMF were observed at 340 nm and 406 nm, attributed to $\pi \rightarrow \pi^*$ transitions.[13]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **4,5-diphenylimidazole** and its derivatives, as cited in the literature.

This two-step protocol uses benzoin as a starting material.[7]

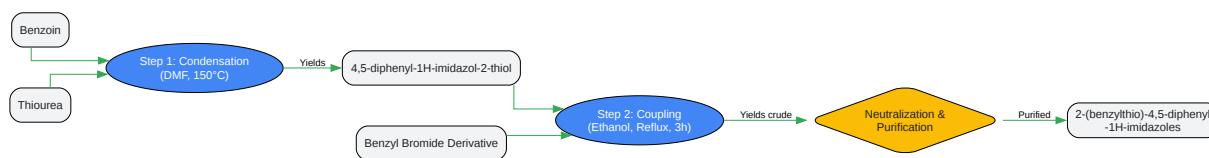
Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol (1)

- Condense benzoin with thiourea in dimethylformamide (DMF).
- Heat the reaction mixture to 150°C.

- This reaction yields the intermediate compound, 4,5-diphenyl-1H-imidazol-2-thiol.[7]

Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)

- Dissolve 4,5-diphenyl-imidazol-2-thiol (50 mg, 0.1985 mmol) in absolute ethanol (10 mL).
- Add an appropriate benzyl bromide derivative (1.2 equivalents).
- Reflux the mixture for 3 hours.[7]
- After cooling to room temperature, place the reaction mixture in an ice bath.
- Neutralize the mixture with a 5% sodium hydrogen carbonate solution.[7]
- The organic phase is dried over anhydrous sodium sulphate, filtered, and the solvent is evaporated under reduced pressure.
- Purify the resulting residue by silica gel chromatography (cyclohexane/ethyl acetate: 30/70) to yield the final products.[7]



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Caption: Synthesis workflow for 2-(benzylthio)-4,5-diphenyl-1H-imidazoles.

This protocol describes a one-pot synthesis method.[14]

- Combine benzil, a substituted aldehyde (various types can be used), and ammonium acetate in glacial acetic acid.

- Reflux the reaction mixture.
- The reaction yields the corresponding 2-substituted-4,5-diphenyl imidazole derivative.[14]
- Confirm the structures of the synthesized compounds using IR, ¹H NMR, and mass spectral data.[14]

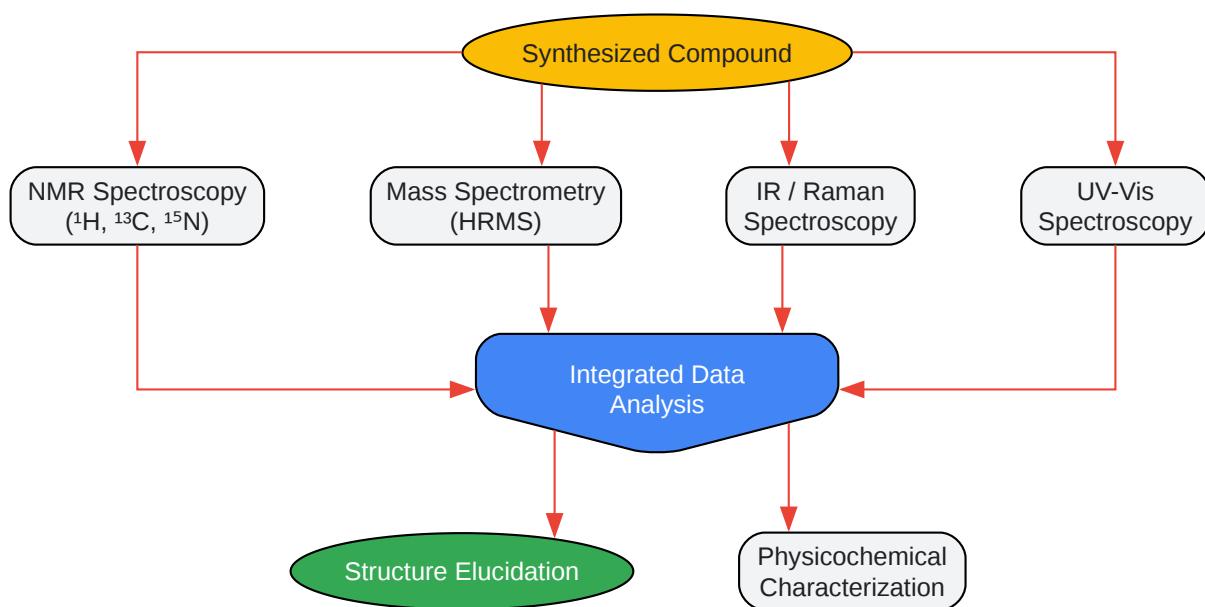
The solubility of **4,5-diphenylimidazole** in various organic solvents was determined using a combination of a synthetic method and liquid chromatography.[4]

- Sample Preparation: The compound was purified by sublimation under reduced pressure (<10 Pa) at a temperature of 453.2 K.[15] All solvents were fractionally distilled to a mass fraction purity better than 99.8%. [4]
- Measurement: A synthetic method was employed where the solid solute is added to a known amount of solvent at a constant temperature until saturation is reached. The concentration is then determined.
- Analysis: Liquid chromatography is used to precisely measure the concentration of the dissolved imidazole in the solvent.
- Calorimetry: The molar enthalpy of fusion was measured using a Pyris 1 differential scanning calorimeter (DSC) from Perkin-Elmer to support thermodynamic modeling of solubility.[4]

The following outlines a typical procedure for the spectroscopic characterization of synthesized **4,5-diphenylimidazole** derivatives.[7]

- Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent, typically DMSO-d₆ for NMR analysis. For IR spectroscopy, prepare a KBr pellet or a nujol mull.
- NMR Spectroscopy:
 - Record ¹H and ¹³C NMR spectra on a 400 MHz or 600 MHz spectrometer.
 - Use Tetramethylsilane (TMS) as an internal standard for ¹H NMR and the solvent peak for ¹³C NMR.

- Chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.[7]
- Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) to confirm the molecular formula.
- Structural Confirmation: Integrate data from all spectroscopic methods to confirm the final structure of the compound.



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Caption: Analytical workflow for the characterization of **4,5-diphenylimidazole**.

Applications in Research and Development

4,5-Diphenylimidazole and its derivatives are versatile compounds with applications across several scientific domains.

- Pharmaceutical Development: The scaffold is a key intermediate in synthesizing molecules with potential therapeutic activities.[14][16] Derivatives have been investigated for anti-diabetic, anthelmintic, antibacterial, and ACAT (acyl coenzyme A: cholesterol-O-acyl-transferase) inhibitory activities.[7][14][16][17]

- Organic Synthesis: It serves as a precursor for azo dyes and as a chromogenic reagent for the spectrophotometric determination of metal ions.[3]
- Catalysis: Due to its ability to form stable complexes with metal ions, it is used in the development of novel catalysts and ligands.[1]
- Material Science: The compound is incorporated into advanced materials, such as polymers and coatings, to enhance their chemical properties and performance.[1]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Basic Properties of 4,5-Diphenylimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189430#4-5-diphenylimidazole-basic-properties>]

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